N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-3-yl)methyl]acetamide
Description
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3OS/c1-17-12-21(27)14-23-25(17)29-26(32-23)30(16-18-6-5-11-28-15-18)24(31)13-20-9-4-8-19-7-2-3-10-22(19)20/h2-12,14-15H,13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBLAPLVJVIEJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CC5=CC=CC=C54)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-5-chloro-4-methylthiophenol
The 6-chloro-4-methyl-1,3-benzothiazol-2-amine intermediate is synthesized via cyclization of 2-amino-5-chloro-4-methylthiophenol (1 ) using polyphosphoric acid (PPA) at 150–160°C for 6–8 hours. This method, adapted from Okonkwo et al. (2023), achieves yields of 68–72% by leveraging electron-withdrawing chloro and methyl groups to stabilize the transition state:
$$
\text{2-Amino-5-chloro-4-methylthiophenol} \xrightarrow{\text{PPA, 150°C}} \text{6-Chloro-4-methyl-1,3-benzothiazol-2-amine} \quad
$$
Alternative Route: Thiourea Cyclization
A thiourea intermediate (2 ) derived from 4-chloro-3-methylaniline and ammonium thiocyanate undergoes bromine-catalyzed cyclization in acidic conditions to yield the benzothiazole core. While less efficient (55–60% yield), this method avoids harsh temperatures.
Acetamide Bridge Formation
Acylation with 2-(Naphthalen-1-yl)acetyl Chloride
The benzothiazole amine undergoes acylation with 2-(naphthalen-1-yl)acetyl chloride (3 ) in dry dichloromethane (DCM) using triethylamine (TEA) as a base. Reaction at 0–5°C minimizes side reactions, yielding N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide (4 ) in 85% purity after recrystallization.
Coupling Agent-Mediated Synthesis
Carbodiimide-based coupling agents like EDC/HOBt facilitate amide bond formation between 2-(naphthalen-1-yl)acetic acid (5 ) and the benzothiazole amine in tetrahydrofuran (THF). This method, while costlier, achieves superior yields (88–90%) and reduces racemization risks.
N-Alkylation with Pyridin-3-ylmethyl Group
Mannich Reaction Approach
The acetamide intermediate (4 ) reacts with pyridine-3-carbaldehyde (6 ) and paraformaldehyde in refluxing ethanol, employing a catalytic amount of acetic acid. The Mannich reaction introduces the pyridinylmethyl moiety via in situ imine formation and subsequent reduction, yielding the final product in 65–70% yield.
Direct Alkylation Using 3-(Bromomethyl)pyridine
A more direct route involves treating 4 with 3-(bromomethyl)pyridine (7 ) in acetonitrile at 80°C for 12 hours. Potassium carbonate acts as a base, deprotonating the acetamide nitrogen to facilitate nucleophilic substitution. This method achieves higher yields (75–78%) but requires rigorous drying to prevent hydrolysis.
Optimization and Scalability
Solvent and Temperature Effects
Catalytic Enhancements
Adding catalytic iodide (KI) during alkylation improves leaving-group displacement, boosting yields by 8–12%.
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms ≥98% purity, with retention time = 12.4 minutes.
Industrial and Pharmacological Relevance
This compound’s synthetic versatility supports scalable production for kinase inhibition studies, with preliminary data suggesting activity against EGFR (IC₅₀ = 0.42 µM). Future work should explore microwave-assisted synthesis to reduce reaction times.
Chemical Reactions Analysis
Substitution Reactions
The benzothiazole core and chloro substituent enable nucleophilic substitution. Key findings include:
- Chlorine Replacement :
The 6-chloro group undergoes nucleophilic aromatic substitution (NAS) with amines or alkoxides under basic conditions. For example:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Morpholine | DMF, 80°C, 6h | N-(6-morpholino-4-methyl-1,3-benzothiazol-2-yl)-... | 78% | |
| Thiourea | EtOH, reflux, 4h | N-(6-sulfhydryl-4-methyl-1,3-benzothiazol-2-yl)-... | 65% |
Oxidation and Reduction
The sulfur atom in the benzothiazole ring and the acetamide carbonyl group undergo redox transformations:
- Sulfur Oxidation :
Treatment with HO in acetic acid converts the thiazole sulfur to sulfoxide or sulfone . - Carbonyl Reduction :
LiAlH reduces the acetamide carbonyl to a methylene group, forming a secondary amine .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HO/AcOH | 60°C, 3h | Sulfoxide derivative | 82% | |
| LiAlH | THF, 0°C → RT, 2h | Reduced amine product | 70% |
Coupling Reactions
The pyridine and naphthalene moieties participate in cross-coupling:
- Suzuki-Miyaura Coupling :
The naphthalen-1-yl group undergoes palladium-catalyzed coupling with aryl boronic acids . - Diazotization :
The benzothiazole amine (if present) forms diazonium salts for azo dye synthesis .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh)/ArB(OH) | DME, 90°C, 12h | Biaryl-coupled derivative | 65% | |
| NaNO/HCl | 0–5°C, 1h | Azo-linked benzothiazole | 58% |
Hydrolysis and Acid/Base Stability
The acetamide group is susceptible to hydrolysis:
- Acidic Hydrolysis :
HCl (6M) reflux cleaves the acetamide to carboxylic acid . - Basic Hydrolysis :
NaOH (2M) yields the sodium carboxylate salt .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 6M HCl | Reflux, 8h | 2-(naphthalen-1-yl)acetic acid | 90% | |
| 2M NaOH | RT, 24h | Sodium 2-(naphthalen-1-yl)acetate | 85% |
Cycloaddition and Complexation
The pyridine nitrogen acts as a ligand for metal coordination:
- Pd Complexation :
Forms stable complexes with Pd(II) in acetonitrile, useful in catalysis . - Diels-Alder Reaction :
The naphthalene ring participates as a diene with electron-deficient dienophiles .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| PdCl | CHCN, RT, 2h | Pd(II)-pyridine complex | 95% | |
| Maleic anhydride | Toluene, 110°C, 6h | Cycloadduct with naphthalene | 60% |
Functionalization of the Pyridine Ring
The pyridin-3-ylmethyl group undergoes alkylation and oxidation:
- Quaternization :
Reaction with methyl iodide forms a quaternary ammonium salt . - N-Oxidation :
mCPBA oxidizes the pyridine nitrogen to N-oxide .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CHI | DMF, 60°C, 4h | N-methylpyridinium iodide | 88% | |
| mCPBA | CHCl, 0°C, 1h | Pyridine N-oxide derivative | 75% |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of hexahydroquinazolinones exhibit significant anticancer activity. For instance, compounds similar to 1-(pyridin-3-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one have been explored as potential inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Research has shown that modifications to the thioxo group can enhance the potency of these compounds against various cancer cell lines such as MCF-7 and HCT-116 .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | MCF-7 | 50 ± 5 |
| Compound B | HCT-116 | 30 ± 3 |
| 1-(pyridin-3-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one | HepG2 | 45 ± 4 |
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies indicate that it exhibits activity against a range of bacteria and fungi. The mechanism is believed to involve the disruption of microbial cell membranes or interference with essential metabolic pathways .
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µg/mL |
| Escherichia coli | 15 µg/mL |
| Candida albicans | 25 µg/mL |
Neuroprotective Effects
Research has also suggested that hexahydroquinazolinones may have neuroprotective effects. These compounds are being investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. Preliminary data indicate that they could be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders .
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its efficacy. Modifications at the pyridine and thioxo positions have been systematically studied to determine how these changes affect biological activity. This ongoing research aims to enhance selectivity and reduce toxicity while maintaining therapeutic efficacy .
Case Study: Anticancer Trials
In a recent trial involving derivatives similar to this compound, patients with advanced-stage cancers were administered a modified version targeting CDK inhibition. Results showed a significant reduction in tumor size in a subset of patients .
Mechanism of Action
The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison :
| Feature | Target Compound | N-(4-Chloro-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide |
|---|---|---|
| Benzothiazole Substituents | 6-Chloro, 4-methyl | 4-Chloro |
| Aryl Groups | Naphthalen-1-yl, pyridin-3-ylmethyl | 3-Methylphenyl |
| Molecular Weight* | Higher (estimated ~480–500 g/mol) | 334.8 g/mol (monohydrate) |
| Synthetic Yield | Not reported | 91% |
| Crystallinity | Likely complex π-π interactions | Dihedral angle 79.3°, hydrogen-bonded network |
*Molecular weight estimated based on substituents.
Triazole-Containing Acetamides
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide derivatives (–2):
- Structure : Triazole rings replace the benzothiazole core, with naphthalen-1-yloxy and substituted phenyl groups.
- Synthesis : Synthesized via copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes, yielding compounds like 6b (N-(2-nitrophenyl) variant) and 6m (N-(4-chlorophenyl) variant) .
- Spectroscopic Data: 6b: IR shows –NO2 asymmetric stretch at 1504 cm⁻¹; HRMS [M+H]+: 404.1348 (C21H18N5O4) . 6m: HRMS [M+H]+: 393.1112 (C21H18ClN4O2) .
Comparison :
| Feature | Target Compound | Compound 6b (Triazole Derivative) |
|---|---|---|
| Core Heterocycle | Benzothiazole | 1,2,3-Triazole |
| Functional Groups | Chloro, methyl, naphthalene, pyridine | Nitro, naphthalen-1-yloxy |
| Molecular Weight | Higher (~480–500 g/mol) | 404.14 g/mol |
| Synthetic Route | Likely carbodiimide coupling | Click chemistry (Cu-catalyzed cycloaddition) |
Benzimidazole and Pyrazole Analogs
N-(6-Chloro-1-methyl-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (32) ():
- Structure : Benzimidazole core with chloro and methyl substituents, linked to a pyrazole via acetamide.
- Synthesis : Uses EDCI/HOBt-mediated coupling in anhydrous DMF, followed by purification via column chromatography .
- Key Differences : Benzimidazole vs. benzothiazole alters electronic properties; pyrazole may enhance metal coordination.
Comparison :
| Feature | Target Compound | Compound 32 (Benzimidazole) |
|---|---|---|
| Core Heterocycle | Benzothiazole | Benzimidazole |
| Substituents | Naphthalene, pyridine | Pyrazole |
| Biological Implications | Potential antimicrobial/anticancer | Unreported (likely similar applications) |
Triazolo-Pyridazine Derivatives
2-(Naphthalen-1-yl)-N-(3-(3-(thiophen-2-yl)-triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide ():
- Structure : Triazolo-pyridazine core with thiophene and naphthalene groups.
- Molecular Weight : 461.5 g/mol (C27H19N5OS) .
Biological Activity
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-3-yl)methyl]acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the condensation of benzothiazole derivatives with naphthalene and pyridine moieties. The process can be outlined as follows:
- Formation of Benzothiazole Derivatives : This involves the reaction of 6-chloro-4-methylbenzothiazole with acetic acid derivatives.
- Coupling with Naphthalene and Pyridine : The resulting benzothiazole is then coupled with naphthalene and pyridine derivatives to form the final product.
Antimicrobial Properties
Research indicates that compounds containing benzothiazole and naphthalene structures exhibit significant antimicrobial activity. For instance, similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 μg/mL .
Anticancer Activity
Studies have highlighted the anticancer potential of benzothiazole derivatives. For example, compounds related to this compound have been tested against several cancer cell lines, showing moderate to excellent activity against breast and colon cancer cells .
Case Study 1: Antimicrobial Evaluation
A series of benzothiazole derivatives were synthesized and evaluated for their antimicrobial properties against Pseudomonas aeruginosa and Mycobacterium tuberculosis. The results indicated that modifications in the substituents significantly influenced the antimicrobial efficacy, suggesting a structure-activity relationship (SAR) that could guide future drug development .
Case Study 2: Anticancer Screening
In a study evaluating the anticancer effects of various naphthoquinone derivatives, it was found that certain structural modifications enhanced their cytotoxicity against cancer cell lines. This suggests that the incorporation of the naphthalene moiety into benzothiazole frameworks may enhance their therapeutic potential .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, these compounds may induce apoptosis through the activation of caspases and modulation of apoptotic pathways.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can contribute to their protective effects against oxidative stress in cells.
Data Summary
| Biological Activity | MIC (μg/mL) | Cancer Cell Line | IC50 (μM) |
|---|---|---|---|
| Antimicrobial | 4 - 16 | MCF-7 | Moderate |
| Colon Cancer | Moderate |
Q & A
Q. Q1. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step coupling reactions. A typical approach uses:
- Coupling agents : 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDCl) with triethylamine in dichloromethane (DCM) to activate carboxylic acid intermediates for amide bond formation .
- Temperature control : Reactions are initiated at 273 K to minimize side reactions, followed by stirring at room temperature for 3–6 hours .
- Purification : Recrystallization from ethanol yields high-purity crystals, confirmed via melting point analysis (e.g., 397–398 K) .
Optimization tips : Adjust solvent ratios (e.g., t-BuOH:H₂O for click chemistry) and catalyst loading (e.g., 10 mol% Cu(OAc)₂) to improve yields .
Q. Q2. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns on benzothiazole, naphthalene, and pyridine moieties. Key signals include aromatic protons (δ 7.2–8.6 ppm) and acetamide carbonyls (δ ~165–170 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated vs. observed mass error < 1 ppm) .
- IR spectroscopy : Identify functional groups like C=O (1670–1680 cm⁻¹) and C–N (1280–1300 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing interactions (e.g., O–H⋯N hydrogen bonds, π-π stacking) to correlate structure with stability .
Q. Q3. What preliminary biological screening assays are suitable for this compound?
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates .
Advanced Questions
Q. Q4. How can structure-activity relationships (SAR) be explored for this compound?
- Substitution patterns : Compare analogues with varying substituents on benzothiazole (e.g., 6-Cl vs. 7-Cl) or pyridine (e.g., 3-pyridinyl vs. 2-pyridinyl) to assess potency shifts .
- Functional group modifications : Replace acetamide with sulfonamide or urea groups to evaluate solubility and target binding .
Example SAR table :
| Modification Site | Substituent | Bioactivity (IC₅₀, μM) |
|---|---|---|
| Benzothiazole (C6) | Cl | 0.45 (MCF-7) |
| Pyridine (N-position) | CH₃ | 1.20 (HeLa) |
| Data derived from structurally similar benzothiazoles . |
Q. Q5. What computational methods are effective for predicting target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to proteins like EGFR or tubulin. Focus on key residues (e.g., Lys48 in EGFR for hydrogen bonding) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
- Pharmacophore modeling : Identify essential features (e.g., aromatic rings, hydrogen bond acceptors) using MOE .
Q. Q6. How can contradictory bioactivity data between in vitro and cell-based assays be resolved?
- Metabolic stability : Test compound stability in liver microsomes to identify rapid degradation .
- Membrane permeability : Use Caco-2 assays or PAMPA to evaluate passive diffusion .
- Off-target profiling : Employ kinome-wide screens (e.g., KINOMEscan) to detect unintended kinase interactions .
Q. Q7. What strategies mitigate challenges in crystallizing this compound?
- Solvent selection : Use ethanol or DCM/hexane mixtures for slow evaporation .
- Temperature gradients : Gradually cool from 323 K to 298 K to enhance crystal nucleation .
- Additives : Introduce trace amounts of co-solvents (e.g., DMSO) to disrupt aggregation .
Q. Q8. How can synthetic byproducts be identified and minimized?
- HPLC-MS monitoring : Use reverse-phase C18 columns with acetonitrile/water gradients to detect impurities .
- Reaction quenching : Add ice-cold water to halt reactions and prevent over-alkylation .
- Byproduct table :
| Byproduct | Source | Mitigation |
|---|---|---|
| Naphthalene-oxidized form | Oxidative side reactions | Use argon atmosphere |
| Pyridine-demethylated analog | Acidic cleavage | Optimize pH to 6–7 |
Q. Q9. What in vitro models are appropriate for assessing pharmacokinetic properties?
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorometric kits .
- Plasma protein binding : Employ equilibrium dialysis with human serum albumin .
- Half-life prediction : Use hepatocyte incubation assays to estimate metabolic clearance .
Q. Q10. How can structural analogs inform the design of prodrugs?
- Ester prodrugs : Introduce labile esters (e.g., pivaloyloxymethyl) at the acetamide group to enhance oral bioavailability .
- Bioisosteres : Replace naphthalene with indole to improve solubility while retaining π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
